

# Spectroscopic data (NMR, IR) for 4-Trimethylsilylphenylboronic acid

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## Compound of Interest

Compound Name: *4-Trimethylsilylphenylboronic acid*

Cat. No.: B095774

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Trimethylsilylphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the unambiguous identification and purity assessment of **4-Trimethylsilylphenylboronic acid** (CAS No. 17865-11-1) is paramount. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, grounded in first principles and field-proven insights. We will explore not just the data itself, but the causality behind the spectral features, ensuring a comprehensive understanding for its application in rigorous research and development environments.

## Molecular Structure and Physicochemical Properties

**4-Trimethylsilylphenylboronic acid** is a bifunctional organic compound featuring a parasubstituted benzene ring. The key functional groups are the trimethylsilyl (-Si(CH<sub>3</sub>)<sub>3</sub>) group, a versatile protecting group and synthetic handle, and the boronic acid (-B(OH)<sub>2</sub>) group, the reactive moiety for cross-coupling.

Caption: Molecular structure of **4-Trimethylsilylphenylboronic acid**.

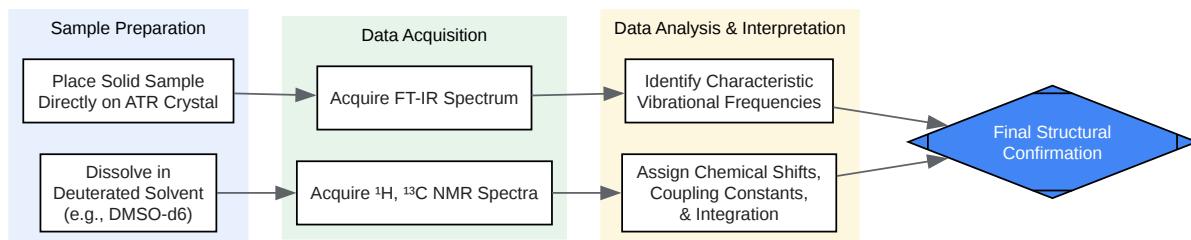
Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	<b>17865-11-1</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>15</sub> BO <sub>2</sub> Si	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	194.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[2]</a>

| Melting Point | 173-178 °C |[\[2\]](#) |

## The Spectroscopic Verification Workflow

The structural confirmation of a synthetic reagent is a self-validating process. Each analytical technique provides orthogonal information, which, when combined, builds a high-confidence profile of the molecule. The workflow below illustrates the logical progression from sample preparation to final structural elucidation.



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Caption: General workflow for spectroscopic analysis.

## Experimental Protocols

### Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4-Trimethylsilylphenylboronic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Solvent Choice Causality: DMSO-d<sub>6</sub> is often preferred for boronic acids as it readily dissolves the polar compound and its residual water peak does not obscure the aromatic region. The acidic B(OH)<sub>2</sub> protons are also clearly observable.
- Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
  - <sup>1</sup>H NMR: Obtain a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the <sup>13</sup>C isotope.
- Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.
- Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted by the instrument software.

# Spectroscopic Data and Interpretation

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 2: Expected <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~8.01	s (broad)	2H	$\text{B}(\text{OH})_2$	<p>The acidic protons of the boronic acid group. Their chemical shift is concentration-dependent, and they readily exchange with <math>\text{D}_2\text{O}</math>. The broadness is due to exchange and quadrupolar coupling with the boron nucleus.</p>
~7.75	d, $J \approx 8.0$ Hz	2H	Ar-H (ortho to - $\text{B}(\text{OH})_2$ )	<p>These protons are deshielded by the electron-withdrawing boronic acid group. They appear as a doublet due to coupling with the adjacent protons (ortho to - <math>\text{Si}(\text{CH}_3)_3</math>).</p>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~7.58	d, $J \approx 8.0$ Hz	2H	Ar-H (ortho to - $\text{Si}(\text{CH}_3)_3$ )	These protons are slightly shielded relative to their coupling partners due to the weakly electron-donating nature of the silyl group.

| ~0.25 | s | 9H |  $\text{Si}(\text{CH}_3)_3$  | The nine protons of the three methyl groups are magnetically equivalent, resulting in a single, sharp, and strong signal. Its upfield position is highly characteristic of a trimethylsilyl group due to the electropositive nature of silicon. |

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.

Table 3: Expected <sup>13</sup>C NMR Data (101 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale & Expert Insights
~142.9	Ar-C-Si	The ipso-carbon attached to the silicon atom.
~134.5	Ar-CH (ortho to -B(OH) <sub>2</sub> )	Aromatic methine carbon.
~128.0	Ar-CH (ortho to -Si(CH <sub>3</sub> ) <sub>3</sub> )	Aromatic methine carbon.
Not Observed or Broad	Ar-C-B	The ipso-carbon attached to the boron atom. This signal is often significantly broadened (due to quadrupolar relaxation from the <sup>11</sup> B and <sup>10</sup> B nuclei) to the point of being indistinguishable from the baseline. This is a key validation point.

| -1.1 | Si(CH<sub>3</sub>)<sub>3</sub> | The methyl carbons of the TMS group, appearing characteristically at a very high field (upfield of TMS reference). |

## FT-IR Spectroscopy

The FT-IR spectrum is used to identify the key functional groups based on their characteristic molecular vibrations.[\[4\]](#)

Table 4: Expected FT-IR Absorption Bands (ATR) | Wavenumber (cm<sup>-1</sup>) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Strong, very broad | O-H stretch | B-O-H (hydrogen-bonded) | A hallmark of boronic acids, often existing as hydrogen-bonded dimers in the solid state.[\[5\]](#) | | ~2955, 2898 | Medium-Sharp | C-H stretch (asymmetric & symmetric) | -Si(CH<sub>3</sub>)<sub>3</sub> | Characteristic aliphatic C-H stretches.[\[4\]](#) | | ~1605, 1500 | Medium | C=C stretch | Aromatic Ring | Vibrations of the phenyl ring backbone. | | ~1350 | Strong | B-O stretch | B-O | A strong, diagnostically important band for boronic acids.[\[6\]](#) | | ~1250 | Strong | Si-C symmetric deformation (umbrella) | Si-CH<sub>3</sub> | A very strong and sharp absorption characteristic of the trimethylsilyl group. | | ~1110 | Strong | Si-Ph stretch | Si-C (Aromatic) | Stretching vibration of the silicon-phenyl bond. | | ~835 | Strong | C-H out-of-plane

bend | 1,4-disubstituted Aromatic | This strong band is highly indicative of the para-substitution pattern on the benzene ring. |

## Conclusion

The structural identity and integrity of **4-Trimethylsilylphenylboronic acid** can be confidently established through a synergistic application of NMR and FT-IR spectroscopy. The key identifying features are:

- $^1\text{H}$  NMR: A sharp 9H singlet around 0.25 ppm (TMS group) and a distinct AA'BB' pattern in the aromatic region.
- $^{13}\text{C}$  NMR: A characteristic upfield signal near -1.1 ppm for the TMS carbons and the expected four signals for the aromatic ring, with the C-B signal often being unobservable.
- FT-IR: A very broad O-H stretch centered around  $3300\text{ cm}^{-1}$ , coupled with strong, sharp bands for the B-O ( $\sim 1350\text{ cm}^{-1}$ ) and Si-C ( $\sim 1250\text{ cm}^{-1}$ ) vibrations.

This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring the quality and identity of this critical reagent in synthetic applications.

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## References

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